molecular formula C10H8ClN B15222618 5-Chloro-1-methylisoquinoline

5-Chloro-1-methylisoquinoline

Cat. No.: B15222618
M. Wt: 177.63 g/mol
InChI Key: YLCUCUVNNAXGGM-UHFFFAOYSA-N
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Description

5-Chloro-1-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methylisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the use of palladium-catalyzed coupling reactions, where tert-butylimine of o-iodobenzaldehyde reacts with terminal acetylenes followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields. Additionally, green chemistry approaches, including solvent-free conditions and the use of recyclable catalysts, are gaining popularity for their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

5-Chloro-1-methylisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylisoquinoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

    Quinoline: Similar structure but lacks the chlorine and methyl groups.

    Isoquinoline: The parent compound without the chlorine and methyl substitutions.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness: 5-Chloro-1-methylisoquinoline is unique due to its specific substitutions, which confer distinct chemical properties and biological activities. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group influences its solubility and interaction with biological targets .

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

5-chloro-1-methylisoquinoline

InChI

InChI=1S/C10H8ClN/c1-7-8-3-2-4-10(11)9(8)5-6-12-7/h2-6H,1H3

InChI Key

YLCUCUVNNAXGGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2Cl

Origin of Product

United States

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